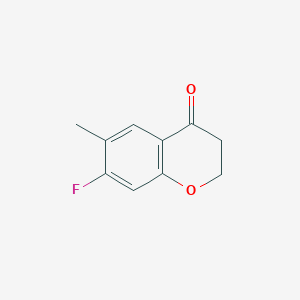
7-Fluoro-6-methylchroman-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-6-methylchroman-4-one is a heterocyclic compound that belongs to the chromanone family. Chromanones are known for their diverse biological activities and are used as building blocks in medicinal chemistry . The presence of a fluorine atom at the 7th position and a methyl group at the 6th position in the chroman-4-one structure imparts unique chemical and biological properties to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-6-methylchroman-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 7-fluoro-6-methyl-2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromanone ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-6-methylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, alcohol derivatives, and substituted chromanones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Fluoro-6-methylchroman-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Fluoro-6-methylchroman-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or bind to receptors, leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with nuclear receptors to modulate gene expression . The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-7-methylchroman-4-one: Similar structure but with the positions of the fluorine and methyl groups swapped.
7-Methoxy-6-methylchroman-4-one: Contains a methoxy group instead of a fluorine atom.
7-Fluoro-6-ethylchroman-4-one: Contains an ethyl group instead of a methyl group.
Uniqueness
7-Fluoro-6-methylchroman-4-one is unique due to the specific positioning of the fluorine and methyl groups, which imparts distinct chemical and biological properties. The fluorine atom enhances its stability and binding affinity, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H9FO2 |
|---|---|
Molecular Weight |
180.17 g/mol |
IUPAC Name |
7-fluoro-6-methyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H9FO2/c1-6-4-7-9(12)2-3-13-10(7)5-8(6)11/h4-5H,2-3H2,1H3 |
InChI Key |
VIPUYTHKDKAOSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1F)OCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















